Technical Documentation Center

EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
  • CAS: 2288710-48-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Analysis of Halogenated Ethyl Benzoate Intermediates

Abstract Halogenated ethyl benzoate intermediates are foundational scaffolds in modern drug discovery and materials science. The identity, position, and nature of the halogen substituent profoundly influence the molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated ethyl benzoate intermediates are foundational scaffolds in modern drug discovery and materials science. The identity, position, and nature of the halogen substituent profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. Consequently, a robust and multi-faceted approach to their structural analysis is not merely a procedural step but a critical component of rational drug design and molecular engineering. This guide provides an in-depth exploration of the primary analytical techniques employed for the comprehensive structural elucidation of these intermediates. It moves beyond a simple recitation of methods to explain the underlying principles, the rationale behind experimental choices, and the interpretation of the resulting data, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Halogenation in Ethyl Benzoate Scaffolds

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the ethyl benzoate framework is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1] Halogenation can enhance pharmacological profiles by:

  • Improving Metabolic Stability: Replacing a hydrogen atom prone to metabolic oxidation with a halogen can block this metabolic pathway, thereby increasing the drug's half-life.

  • Modulating Lipophilicity: Halogens can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.

  • Enhancing Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly increase binding affinity and selectivity.

  • Altering Electronic Properties: The electron-withdrawing nature of halogens can influence the pKa of nearby functional groups, affecting the molecule's overall charge distribution and interaction with its biological target.

Given these profound effects, the unambiguous confirmation of the halogen's identity and its precise location on the aromatic ring is of paramount importance.

Core Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the complete structural characterization of a novel halogenated ethyl benzoate intermediate. A synergistic workflow, integrating data from multiple spectroscopic and analytical methods, provides a self-validating system for unambiguous structure elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Halogenated Ethyl Benzoate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Xray X-ray Crystallography (Single Crystal) Purification->Xray FTIR FT-IR Spectroscopy Purification->FTIR Confirmation Unambiguous Structure Elucidation NMR->Confirmation MS->Confirmation Xray->Confirmation FTIR->Confirmation

Caption: Integrated workflow for the structural analysis of halogenated ethyl benzoate intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For halogenated ethyl benzoates, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • Causality of Chemical Shifts: The electron-withdrawing nature of the ester group and the halogen atom deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (7.34 ppm). The position of the halogen (ortho, meta, or para) creates a distinct splitting pattern and chemical shift for each aromatic proton, allowing for the determination of the substitution pattern.

  • Ethyl Group Signature: The ethyl ester group gives a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), typically found in the 1.3-1.4 ppm and 4.3-4.4 ppm regions, respectively.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the number of different types of carbon atoms in a molecule.

  • Influence of the Halogen: The carbon atom directly attached to the halogen (ipso-carbon) exhibits a chemical shift that is highly dependent on the identity of the halogen. While fluorine and chlorine are deshielding, bromine and iodine can have a shielding effect (the "heavy atom effect"). This provides a direct clue to the halogen's identity.

  • Carbonyl and Aromatic Carbons: The carbonyl carbon of the ester group typically appears in the 164-167 ppm region. The aromatic carbons show a range of chemical shifts influenced by the positions of the ester and halogen substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Halogenated Ethyl Benzoates (in CDCl₃)
CompoundPosition¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 2-chlorobenzoate Ortho~7.8 (dd), 7.3-7.5 (m)~165.9 (C=O), 132.8, 131.5, 131.1, 130.2, 129.8, 126.8 (Aromatic), 61.6 (OCH₂), 14.2 (CH₃)
Ethyl 3-chlorobenzoate Meta~8.0 (t), 7.9 (dt), 7.5 (dt), 7.4 (t)~165.2 (C=O), 134.5, 132.9, 131.9, 129.7, 129.6, 127.7 (Aromatic), 61.5 (OCH₂), 14.3 (CH₃)
Ethyl 4-chlorobenzoate Para~7.9 (d), 7.4 (d)~165.7 (C=O), 139.3, 131.0, 128.7, 128.6 (Aromatic), 61.2 (OCH₂), 14.3 (CH₃)
Ethyl 3-bromobenzoate Meta8.17 (t), 7.96 (dt), 7.65 (ddd), 7.30 (t)~165.1 (C=O), 135.8, 132.7, 132.5, 129.9, 128.0, 122.5 (Aromatic), 61.5 (OCH₂), 14.3 (CH₃)
Ethyl 4-iodobenzoate Para~7.8 (d), 7.7 (d)~166.2 (C=O), 137.6, 130.8, 129.2, 99.8 (Aromatic), 61.3 (OCH₂), 14.3 (CH₃)

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified halogenated ethyl benzoate intermediate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Expert Insight: Chloroform-d (CDCl₃) is a good first choice as it is a relatively non-polar solvent that dissolves most organic compounds. If the compound is not soluble, or if proton exchange with the solvent is a concern (not typical for these intermediates), a more polar solvent like DMSO-d₆ can be used.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Ionization Techniques
  • Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule.

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of the parent compound.

Isotopic Patterns of Halogens

A key feature in the mass spectrum of a halogenated compound is the presence of characteristic isotopic patterns.

  • Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing one chlorine atom will show two peaks separated by 2 m/z units with a 3:1 intensity ratio (M⁺ and M+2).

  • Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1. Any fragment containing one bromine atom will show two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

  • Iodine: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic isotopic pattern for the parent ion.

Fragmentation Pathways

Under EI conditions, halogenated ethyl benzoates undergo characteristic fragmentation.

G MolIon [Ar-CO-OCH₂CH₃]⁺˙ Molecular Ion Frag1 [Ar-CO]⁺ Acylium Ion MolIon->Frag1 - •OCH₂CH₃ Frag3 [M - OCH₂CH₃]⁺ MolIon->Frag3 - •CH₂CH₃ Frag4 [M - CH₂=CH₂]⁺˙ McLafferty Rearrangement MolIon->Frag4 Frag2 [Ar]⁺ Frag1->Frag2 - CO

Caption: Common fragmentation pathways for ethyl benzoates in EI-MS.

The most common fragmentation involves the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion ([Ar-CO]⁺). This acylium ion can then lose carbon monoxide (CO) to form the aryl cation ([Ar]⁺). The presence of the halogen on the aromatic ring will be evident in the m/z values of the [Ar-CO]⁺ and [Ar]⁺ fragments.

Table 2: Key Mass Spectral Data for Halogenated Ethyl Benzoates
CompoundHalogenMolecular Ion (m/z)Key Fragments (m/z)Isotopic Pattern
Ethyl 4-chlorobenzoate Cl184/186139/141 ([M-OEt]⁺), 111/113 ([Ar]⁺)M+2 peak is ~1/3 the intensity of M⁺
Ethyl 4-bromobenzoate Br228/230183/185 ([M-OEt]⁺), 155/157 ([Ar]⁺)M+2 peak is ~equal intensity to M⁺
Ethyl 4-iodobenzoate I276231 ([M-OEt]⁺), 203 ([Ar]⁺)No significant M+2 peak
Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each fragment is measured, and a mass spectrum is generated.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide information about connectivity and molecular formula, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The Importance of Crystal Structure

The crystal packing of drug intermediates can influence their physical properties, such as solubility, dissolution rate, and stability, which are critical parameters in drug development. Analysis of the crystal structure reveals intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding the molecule's behavior in a biological system.

Interpreting Crystallographic Data

While obtaining suitable single crystals for many simple halogenated ethyl benzoates can be challenging, analysis of related structures reveals key insights. The crystal packing is often dominated by weak intermolecular interactions, including C-H···O and C-H···X hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.[2][3] The position and nature of the halogen can significantly influence the packing arrangement.[1][3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

    • Expert Insight: A common method is the slow evaporation of a solution of the compound in a solvent mixture, such as dichloromethane/hexane.[4]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

Conclusion: A Holistic and Self-Validating Approach

The structural analysis of halogenated ethyl benzoate intermediates is a critical process that relies on the synergistic application of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide the fundamental carbon-hydrogen framework and initial confirmation of the substitution pattern. Mass spectrometry confirms the molecular weight and provides further structural clues through characteristic isotopic patterns and fragmentation. Finally, single-crystal X-ray crystallography offers the definitive solid-state structure and insights into intermolecular interactions. By integrating the data from these complementary techniques, researchers can achieve an unambiguous and self-validating structural elucidation, which is the bedrock of successful drug discovery and development.

References

  • PubChem. (n.d.). Ethyl 4-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Jelsch, C., Bibila Mayaya Bisseyou, F., & Lecomte, C. (2015). Likelihood of atom–atom contacts in crystal structures of halogenated organic compounds. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 4), 464–476. Retrieved from [Link]

  • Gour, R., et al. (2022). Influence of Halogen Substitution on Crystal Packing, Molecular Properties and Electrochemical Sensing. SSRN. Retrieved from [Link]

  • da Silva, J. H., et al. (2021). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystal Growth & Design, 21(12), 7078-7093. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid and its derivatives. As a senior applicati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid and its derivatives. As a senior application scientist, this document synthesizes established chemical principles with practical insights into the synthesis, characterization, and potential applications of this unique class of halogenated aromatic compounds. The strategic placement of multiple halogen atoms and a methyl group on the benzoic acid scaffold imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science.

The Strategic Importance of Polysubstituted Benzoic Acids in Drug Discovery

Halogenated aromatic compounds are fundamental building blocks in modern drug discovery. The incorporation of halogen atoms, such as fluorine, chlorine, and bromine, into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is a key element in many modern pharmaceuticals due to its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] The presence of multiple halogens, as seen in the 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid core, offers a nuanced approach to modulating these properties.

The 2-fluorobenzoic acid moiety, a core component of the target molecule, is a versatile building block in organic synthesis.[2] The ortho-positioned fluorine atom significantly influences the acidity and reactivity of the carboxylic acid group, creating unique opportunities for synthetic transformations.[2] Derivatives of fluorobenzoic acids have been successfully developed into a range of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and neuroprotective compounds.[3]

Synthesis of 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic Acid and its Derivatives

While specific, peer-reviewed synthetic protocols for 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid are not extensively documented, a plausible and efficient synthetic strategy can be devised based on established organic chemistry principles and published methods for structurally related compounds.

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a polysubstituted toluene precursor. The following proposed synthetic workflow is based on common reactions in aromatic chemistry.

Synthetic_Pathway A 2-Chloro-6-methylaniline B 1-Bromo-2-chloro-3-fluoro-4-methylbenzene A->B Sandmeyer Reaction (NaNO2, HBF4 then CuBr/HBr) C 2-Bromo-3-chloro-4-fluoro-5-methylbenzaldehyde B->C Vilsmeier-Haack or Gattermann Reaction (DMF/POCl3 or Zn(CN)2/HCl) D 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid C->D Oxidation (KMnO4 or Jones Reagent) E Derivatives (Esters, Amides, etc.) D->E Esterification/Amidation

Caption: Proposed synthetic pathway for 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid and its derivatives.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Bromo-2-chloro-3-fluoro-4-methylbenzene (Intermediate B)

  • Diazotization: Dissolve 2-chloro-6-methylaniline (1 equivalent) in a mixture of aqueous tetrafluoroboric acid (HBF₄) and water at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

  • Slowly add the cold diazonium salt solution to the CuBr/HBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture, extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-bromo-2-chloro-3-fluoro-4-methylbenzene.

Step 2: Synthesis of 2-Bromo-3-chloro-4-fluoro-5-methylbenzaldehyde (Intermediate C)

  • Formylation: Under an inert atmosphere, cool a solution of 1-bromo-2-chloro-3-fluoro-4-methylbenzene (1 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane) to 0 °C.

  • Slowly add a pre-formed Vilsmeier reagent (prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) or utilize Gattermann reaction conditions (e.g., zinc cyanide and HCl).

  • After the addition, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully quench the reaction by pouring it onto ice water.

  • Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

Step 3: Synthesis of 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic Acid (Target Compound D)

  • Oxidation: Dissolve the 2-bromo-3-chloro-4-fluoro-5-methylbenzaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath and slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

  • Stir the reaction at room temperature until the purple color of the permanganate disappears or the reaction is complete as indicated by TLC.

  • Quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).

  • Filter the mixture to remove manganese dioxide or chromium salts.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid.

Step 4: Derivatization (Formation of Esters, Amides, etc.)

The carboxylic acid can be readily converted into a variety of derivatives, such as esters and amides, which are often used in drug discovery to modulate solubility and cell permeability.

  • Esterification: A common method involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by using coupling agents like dicyclohexylcarbodiimide (DCC). A detailed protocol for a related methyl ester synthesis involves dissolving the corresponding benzoic acid in methanol and slowly adding thionyl chloride, followed by heating.[4]

  • Amidation: The carboxylic acid can be activated with reagents like thionyl chloride or oxalyl chloride to form the acyl chloride, which then reacts with a primary or secondary amine to yield the corresponding amide.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid are influenced by the interplay of its various substituents. The following table summarizes the key predicted and known properties of the parent compound and related structures.

PropertyPredicted/Known Value for 5-Bromo-4-chloro-2-fluorobenzoic acidPredicted/Known Value for 5-bromo-2-chloro-4-methylbenzoic acid
Molecular Formula C₇H₃BrClFO₂[5]C₈H₆BrClO₂[6]
Molecular Weight 253.45 g/mol [5]249.49 g/mol
XLogP3 2.9[5]3.1[6]
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Appearance White to light yellow crystalline powder (predicted)[2]Solid (predicted)

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a singlet for the aromatic proton, with chemical shifts influenced by the surrounding halogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic carbon, the methyl carbon, and the aromatic carbons. The carbons attached to the halogens will exhibit characteristic chemical shifts.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and C-halogen stretching frequencies.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Potential Applications in Drug Discovery and Materials Science

Derivatives of fluorobenzoic acids are known to exhibit a wide range of biological activities.[1] The unique substitution pattern of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid makes its derivatives promising candidates for screening in various therapeutic areas.

Potential_Applications A 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic Acid Derivatives B Anti-inflammatory Agents (e.g., COX-2 Inhibitors) A->B C Anticancer Agents A->C D Antimicrobial Agents (Antibacterial/Antifungal) A->D E Cholinesterase Inhibitors (Neuroprotective Potential) A->E

Caption: Potential therapeutic applications of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid derivatives.

  • Anti-inflammatory Agents: 2-Fluorobenzoic acid derivatives have been investigated as cyclooxygenase (COX) inhibitors.[3] The selective inhibition of COX-2 is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The specific halogenation pattern of the target compounds could lead to novel COX-2 selective inhibitors.

  • Antimicrobial Activity: Hydrazide derivatives of fluorobenzoic acids have demonstrated inhibitory activity against Gram-positive bacteria.[7] This suggests that amide and hydrazide derivatives of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid could be explored for their antibacterial and antifungal properties.

  • Cholinesterase Inhibitors: Certain derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as inhibitors of acetyl- and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[8] This opens an avenue for investigating the neuroprotective potential of the target compounds.

  • Agrochemicals and Materials Science: Polychlorinated and fluorinated aromatic compounds are also utilized as precursors in the synthesis of agrochemicals and advanced materials.[9]

Conclusion and Future Directions

5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid and its derivatives represent a class of compounds with significant potential in drug discovery and materials science. While specific data on this exact substitution pattern is limited, this guide provides a solid foundation for researchers by outlining plausible synthetic routes, predicting key physicochemical properties, and highlighting promising areas of application based on data from structurally related molecules.

Future research should focus on the successful synthesis and characterization of this core scaffold and its derivatives. Subsequent screening for biological activity, particularly in the areas of inflammation, infectious diseases, and neurodegenerative disorders, is highly warranted. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the development of novel therapeutic agents.

References

  • [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Modeling of 4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide Derivatives as Cholinesterase Inhibitors. Semantic Scholar. Available at: [Link]

  • Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. Available at: [Link]

  • Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). Molbase. Available at: [Link]

  • 5-Bromo-4-chloro-2-fluorobenzoic acid. PubChem. Available at: [Link]

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Google Patents.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. Available at: [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. Available at: [Link]

  • 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. PubChem. Available at: [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]

  • 3-Bromo-4-methyl-benzoic acid. SpectraBase. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]

  • 5-bromo-2-chloro-4-methylbenzoic acid (C8H6BrClO2). PubChemLite. Available at: [Link]

Sources

Foundational

A Technical Guide to the Potential Therapeutic Applications of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Abstract Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is a polysubstituted aromatic ester with a complex substitution pattern that suggests a potential for diverse biological activities. While this specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is a polysubstituted aromatic ester with a complex substitution pattern that suggests a potential for diverse biological activities. While this specific molecule is not extensively characterized in current scientific literature, its structural motifs are present in a variety of pharmacologically active compounds. This technical guide provides a comprehensive analysis of the potential therapeutic applications of this novel compound, based on a systematic review of the structure-activity relationships of related chemical entities. We will explore its chemical characteristics, propose potential therapeutic targets, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a scientifically grounded framework for initiating research into this promising, yet unexplored, chemical space.

Introduction: Unveiling the Potential of a Novel Chemical Entity

The quest for novel therapeutic agents is a cornerstone of modern medicine. The exploration of unique chemical scaffolds is paramount in identifying new lead compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate represents such an uncharted territory. A thorough review of the existing scientific literature reveals a conspicuous absence of studies on this specific molecule. However, its constituent parts—a substituted benzoate core, multiple halogen substituents, and an ethyl ester moiety—are all well-represented in the annals of medicinal chemistry.

This guide, therefore, adopts a predictive and exploratory approach. By deconstructing the molecule into its fundamental components and examining the known biological activities of analogous structures, we can formulate credible hypotheses regarding its potential therapeutic applications. This document will serve as a roadmap for researchers, providing not only theoretical insights but also practical, actionable experimental designs to unlock the therapeutic potential of this intriguing compound.

Molecular and Physicochemical Profile

The structure of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is characterized by a high degree of substitution on the benzene ring, which is expected to profoundly influence its physicochemical properties and, by extension, its biological activity.

PropertyValueSource
Molecular Formula C10H10BrClO3[1][2]
Molecular Weight 293.54 g/mol [1]
IUPAC Name ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoateChemically Derived
CAS Number 329695-45-6[1]

Structural Features and Their Implications:

  • Benzoate Core: The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs. It can act as a versatile anchor for various functional groups, enabling interaction with a multitude of biological targets.

  • Halogenation (Br, Cl, F): The presence of three different halogens (bromine, chlorine, and fluorine) is a distinctive feature. Halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets through halogen bonding and other non-covalent interactions. The strategic placement of halogens is a common strategy in drug design to enhance potency and fine-tune pharmacokinetic properties.

  • Ethyl Ester: The ethyl ester group can influence the compound's solubility and ability to cross cell membranes. It may also function as a prodrug moiety, being hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which may be the active form of the molecule.

  • Methyl Group: The methyl group can provide steric bulk and influence the conformation of the molecule, potentially leading to more selective binding to a target protein.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the known biological activities of structurally related substituted benzoates and halogenated aromatic compounds, we can hypothesize several potential therapeutic applications for Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate.

Antimicrobial Activity

Substituted benzoic acids and their derivatives have long been recognized for their antimicrobial properties. The presence of halogens on the aromatic ring can enhance this activity. For instance, various halogenated marine natural products containing benzoate moieties have demonstrated potent antibacterial activity.[3]

Hypothesized Mechanism of Action: The antimicrobial effect of benzoates is often attributed to their ability to disrupt the cell membrane integrity of microorganisms, leading to leakage of intracellular components and eventual cell death. The lipophilicity conferred by the halogen and ethyl groups in Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate could facilitate its partitioning into the lipid-rich bacterial cell membrane. Furthermore, the compound could potentially inhibit key microbial enzymes involved in essential metabolic pathways.

Anticancer Activity

Numerous halogenated compounds, including those with a benzoate scaffold, have been investigated for their potential as anticancer agents. For example, derivatives of benzothiazole, which share an aromatic, heterocyclic structure, have shown promise in this area.[4][5] The substitution pattern on the aromatic ring is often critical for cytotoxic activity.

Hypothesized Mechanism of Action: The potential anticancer activity of this compound could stem from several mechanisms. It might induce apoptosis in cancer cells by targeting key regulatory proteins in the apoptotic cascade, such as those in the Bcl-2 family.[6] Alternatively, it could function as an inhibitor of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of various benzoic acid derivatives are well-documented. The structural similarity of our target molecule to known anti-inflammatory agents suggests that it may also possess this activity.

Hypothesized Mechanism of Action: A plausible mechanism for anti-inflammatory action would be the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation. The specific substitution pattern of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate could allow for selective binding to the active site of these enzymes.

Neurological Applications (Anticonvulsant Activity)

Certain substituted benzothiazole and benzimidazole derivatives have been reported to exhibit anticonvulsant properties.[8][9] The presence of halogen atoms can be a key determinant of this activity.

Hypothesized Mechanism of Action: The potential anticonvulsant effects could be mediated through the modulation of ion channels in the central nervous system, such as voltage-gated sodium channels or GABA-A receptors. By stabilizing the inactive state of these channels or enhancing inhibitory neurotransmission, the compound could reduce neuronal excitability and prevent seizure propagation.

Proposed Experimental Workflows

To investigate the hypothesized therapeutic applications, a systematic experimental approach is required. This includes a plausible synthetic route for the compound and a series of in vitro screening assays.

Proposed Synthesis of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

G A Starting Material: 2-Fluoro-3-methylbenzoic acid B Step 1: Nitration HNO3, H2SO4 A->B C Intermediate 1: 4-Nitro-2-fluoro-3-methylbenzoic acid B->C D Step 2: Reduction Fe, HCl C->D E Intermediate 2: 4-Amino-2-fluoro-3-methylbenzoic acid D->E F Step 3: Sandmeyer Reaction (Chlorination) NaNO2, HCl, CuCl E->F G Intermediate 3: 4-Chloro-2-fluoro-3-methylbenzoic acid F->G H Step 4: Bromination Br2, FeBr3 G->H I Intermediate 4: 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid H->I J Step 5: Fischer Esterification Ethanol, H2SO4 (cat.) I->J K Final Product: Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate J->K

Caption: Proposed synthetic pathway for Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate.

Detailed Protocol:

  • Nitration: To a solution of 2-fluoro-3-methylbenzoic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at 0°C. The reaction is stirred for several hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 4-nitro-2-fluoro-3-methylbenzoic acid.

  • Reduction: The nitro-intermediate is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added portion-wise, and the mixture is refluxed for several hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated to give 4-amino-2-fluoro-3-methylbenzoic acid.

  • Sandmeyer Reaction (Chlorination): The amino-intermediate is dissolved in hydrochloric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) chloride in hydrochloric acid. The mixture is warmed to room temperature and stirred overnight. The product is extracted with an organic solvent, and the solvent is removed to yield 4-chloro-2-fluoro-3-methylbenzoic acid.

  • Bromination: The chlorinated intermediate is dissolved in a suitable solvent, and a catalytic amount of iron(III) bromide is added. Bromine is then added dropwise, and the reaction is stirred until completion. The reaction is quenched, and the product is isolated to give 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid.

  • Fischer Esterification: The resulting carboxylic acid is dissolved in an excess of ethanol with a catalytic amount of sulfuric acid.[10] The mixture is refluxed for several hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography to yield the final product, Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate.[11]

In Vitro Biological Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the potential therapeutic activities of the synthesized compound.

G A Synthesized Compound: Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate B Primary Screening (Broad Spectrum) A->B C Antimicrobial Assay (MIC against bacteria & fungi) B->C D Cytotoxicity Assay (MTT on cancer cell lines) B->D E Anti-inflammatory Assay (COX-2 inhibition) B->E F Data Analysis & Hit Identification C->F D->F E->F G Secondary Screening (Mechanism of Action) F->G If active H Target-based Assays G->H I Dose-Response Studies G->I J Lead Optimization I->J

Caption: Tiered workflow for in vitro biological screening.

Protocol for Primary Antimicrobial Screening (Minimum Inhibitory Concentration - MIC):

  • Preparation of Stock Solution: Dissolve a known weight of the synthesized compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Microtiter Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature and time for the growth of the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Interpretation and Future Directions

The results from the initial screening assays will be crucial in guiding the subsequent research direction.

  • Potent Antimicrobial Activity: If the compound exhibits a low MIC value against a range of microbes, further studies should focus on determining its spectrum of activity, mechanism of action (e.g., cell membrane disruption, enzyme inhibition), and potential for in vivo efficacy in animal models of infection.

  • Significant Cytotoxicity: If the compound shows potent cytotoxicity against specific cancer cell lines, the next steps would involve elucidating the mechanism of cell death (apoptosis vs. necrosis), identifying the molecular target, and evaluating its selectivity for cancer cells over normal cells.

  • Promising Anti-inflammatory or Anticonvulsant Activity: Positive results in these assays would warrant further investigation into the specific molecular targets (e.g., specific enzymes or receptors) and the evaluation of the compound in relevant animal models of inflammation or epilepsy.

Should the initial screening reveal promising activity in any of these areas, further studies would focus on lead optimization . This would involve the synthesis of analogues of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate to establish a structure-activity relationship (SAR).[3][12] By systematically modifying the substituents on the benzene ring, researchers can identify the key structural features required for optimal biological activity and develop compounds with improved potency, selectivity, and drug-like properties.

Conclusion

While Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is currently an under-explored molecule, a systematic analysis of its structural components suggests a high potential for diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neurological activities. This technical guide provides a comprehensive framework for initiating research into this novel compound, from a proposed synthetic route to detailed protocols for biological evaluation. The exploration of this and similar polysubstituted benzoates could lead to the discovery of new chemical entities with significant therapeutic value. The path forward requires a dedicated and hypothesis-driven experimental approach, and it is hoped that this guide will serve as a valuable resource for researchers embarking on this exciting endeavor.

References

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products - MDPI. Available at: [Link]

  • Isolation and Characterization of Diverse Halobenzoate-Degrading Denitrifying Bacteria from Soils and Sediments - PMC. Available at: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. Available at: [Link]

  • Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms - PubMed. Available at: [Link]

  • Synthesis, characterization and biological activity of various substituted benzothiazole derivatives | Request PDF - ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Available at: [Link]

  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC. Available at: [Link]

  • Characterization of the acclimation period before anaerobic dehalogenation of halobenzoates - PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed. Available at: [Link]

  • Synthesis of ethyl benzoate - PrepChem.com. Available at: [Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC. Available at: [Link]

  • Benzoic acid - Wikipedia. Available at: [Link]

  • Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Available at: [Link]

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. Available at: [Link]

  • The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Available at: [Link]

  • Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate - C10H10BrClO3 | CSCS00009812842 - Chemspace. Available at: [Link]

  • (PDF) Green synthesis and pharmacological screening of novel 1,5-Benzothiazepines as CNS agents - ResearchGate. Available at: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC. Available at: [Link]

  • Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Available at: [Link]

  • (PDF) Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Academia.edu. Available at: [Link]

  • Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Esterification Protocols for 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid

Introduction 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that presents significant challenges for chemical modification due to its unique electronic and steric properties....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that presents significant challenges for chemical modification due to its unique electronic and steric properties. The presence of three ortho-substituents to the carboxylic acid group (fluoro, methyl, and chloro in the 2, 3, and 4 positions relative to the carboxyl) creates substantial steric hindrance around the reaction center. Furthermore, the electron-withdrawing nature of the halogen substituents deactivates the carbonyl carbon, rendering it less susceptible to nucleophilic attack.

Consequently, classical esterification methods such as the Fischer-Speier reaction, which relies on direct acid catalysis and reversible equilibrium, often result in low yields and require harsh conditions that may not be compatible with complex molecular scaffolds.[1][2] This application note provides detailed protocols for three robust and field-proven methods designed to overcome these challenges, enabling efficient synthesis of esters from this sterically demanding substrate. The discussed protocols—Steglich esterification, conversion via the acyl chloride, and methylation with TMS-diazomethane—offer distinct advantages in terms of mildness, reactivity, and scope.

Method 1: Steglich Esterification using Carbodiimide Coupling

The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered substrates where traditional methods fail.[3][4] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[3][5]

Causality of Experimental Choices:

  • Carbodiimide (EDC/DCC): This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This in-situ activation circumvents the need for high temperatures and strong acids. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • DMAP Catalyst: The alcohol is often not nucleophilic enough to react efficiently with the O-acylisourea intermediate. DMAP, a superior nucleophile, intercepts the intermediate to form a highly reactive acylpyridinium species ("active ester").[3] This species is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive intermediates.

Experimental Protocol: Steglich Esterification

Materials:

  • 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Cool the flask to 0 °C using an ice bath and stir the solution for 10 minutes.

  • Add EDC (1.2 eq) to the reaction mixture portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude ester by silica gel column chromatography.

Method 2: Two-Step Esterification via Acyl Chloride Formation

For exceptionally unreactive carboxylic acids, a highly reliable strategy is the two-step conversion to an ester via an acyl chloride intermediate. The carboxylic acid is first converted to the highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with the alcohol in the presence of a non-nucleophilic base to yield the ester. This method avoids equilibrium limitations entirely. A patent for a structurally similar compound, methyl 3-bromo-5-fluoro-2-methylbenzoate, utilizes thionyl chloride for this transformation, demonstrating its applicability.[8]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent effectively converts the carboxylic acid to an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.[8] A catalytic amount of N,N-Dimethylformamide (DMF) can be added to accelerate the reaction via the formation of a Vilsmeier intermediate.

  • Pyridine or Triethylamine: In the second step, a non-nucleophilic base is required to scavenge the HCl produced upon reaction of the acyl chloride with the alcohol. This prevents protonation of the alcohol and drives the reaction forward.

Experimental Protocol: Acyl Chloride Formation and Esterification

Materials:

  • 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Anhydrous Toluene or DCM

  • Alcohol (e.g., Methanol, Ethanol) (2.0 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Diethyl Ether

  • Standard laboratory glassware for reflux and inert atmosphere work

Procedure:

Step A: Acyl Chloride Synthesis

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), combine the carboxylic acid (1.0 eq) and anhydrous toluene.

  • Add thionyl chloride (3.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until gas evolution ceases.

  • Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure. The crude acyl chloride is typically used directly in the next step without purification.

Step B: Ester Formation

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, prepare a solution of the alcohol (2.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer to a separatory funnel, and wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 3: Methyl Esterification with (Trimethylsilyl)diazomethane

For the specific synthesis of methyl esters, reaction with diazomethane or its safer, more stable alternative, (trimethylsilyl)diazomethane (TMS-diazomethane), is an extremely mild and efficient method that often provides quantitative yields.[9] The reaction proceeds via protonation of the diazomethane by the carboxylic acid, followed by an Sₙ2 attack of the resulting carboxylate on the methylated diazonium species. The only byproduct is nitrogen gas, which makes for a very clean reaction and simple workup.[10]

Causality of Experimental Choices:

  • TMS-Diazomethane: This reagent serves as a safe and convenient source of the diazomethane equivalent. It is commercially available as a solution in a hydrocarbon solvent.

  • Solvent System (Methanol/Ether): The reaction is typically performed in a polar, aprotic solvent like diethyl ether or THF. A co-solvent of methanol is often added, which catalyzes the reaction by facilitating the initial proton transfer.

Experimental Protocol: TMS-Diazomethane Methylation

WARNING: TMS-diazomethane is toxic and a potential sensitizer. Diazomethane (which can be formed in situ) is toxic, explosive, and carcinogenic. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Glassware with ground-glass joints should be avoided if possible; use fire-polished joints where feasible.[11]

Materials:

  • 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq)

  • (Trimethylsilyl)diazomethane solution (2.0 M in hexanes) (1.1-1.2 eq)

  • Anhydrous Diethyl Ether (or THF) and Methanol (e.g., 3:1 v/v)

  • Acetic Acid (for quenching)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 3:1 ratio) in a flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TMS-diazomethane solution dropwise via syringe. Vigorous nitrogen gas evolution will be observed.

  • Continue adding the reagent until a faint, persistent yellow color remains, indicating a slight excess of TMS-diazomethane.

  • Stir the reaction at 0 °C for an additional 30 minutes after the addition is complete.

  • Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Allow the solution to warm to room temperature.

  • Remove the solvent under reduced pressure. The resulting methyl ester is often of high purity and may not require further purification. If necessary, purify by silica gel chromatography.

Comparative Summary of Protocols

Parameter Steglich Esterification Acyl Chloride Method TMS-Diazomethane Method
Key Reagents EDC or DCC, DMAPSOCl₂ or Oxalyl Chloride, PyridineTMS-diazomethane
Reaction Temp. 0 °C to Room TemperatureReflux, then 0 °C to Room Temp.0 °C
Reaction Time 12-24 hours4-10 hours (total)< 1 hour
Alcohol Scope Broad (Primary, Secondary)Broad (Primary, Secondary)Methyl esters only
Pros Very mild conditions, compatible with many functional groups.Highly effective for unreactive acids, high yielding.Extremely mild, very fast, high yield, simple workup.
Cons Requires stoichiometric coupling agent, purification from byproducts.Harsh reagents (SOCl₂), corrosive byproducts (HCl).Reagent is toxic and hazardous, limited to methyl esters.

Visualization of Experimental Workflow

Esterification_Workflow Start 5-bromo-4-chloro-2-fluoro- 3-methylbenzoic acid Method1 Steglich Esterification (EDC, DMAP, Alcohol) Start->Method1 Method2 Acyl Chloride Formation (SOCl₂) Start->Method2 Method3 Methylation (TMS-Diazomethane) Start->Method3 Workup Aqueous Workup & Extraction Method1->Workup Method2b Ester Formation (Alcohol, Pyridine) Method2->Method2b Method2b->Workup Simple_Workup Solvent Evaporation Method3->Simple_Workup Purify Column Chromatography Workup->Purify Product Purified Ester Product Purify->Product Simple_Workup->Product

Caption: General workflow for the esterification of the title compound.

References

  • Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Fiveable. (2025, August 15). Steglich Esterification Definition.
  • TCI. (2023, July 17). Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
  • Scribd. (n.d.). Derivatization of Carboxylic Acids With Diazomethane.
  • ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling.
  • PMC. (n.d.). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading.
  • MDPI. (2016, July 12). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst.
  • RSC Publishing. (2017, February 03). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light.
  • VNU Journal of Science. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol.
  • OSTI.gov. (n.d.). Structure–property effects in the generation of transient aqueous benzoic acid anhydrides by carbodiimide fuels.
  • ijstr.org. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
  • PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • MDPI. (2018, September 02). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
  • ACS Publications. (2019, December 13). Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels.
  • Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction.
  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
  • chemicalbook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Lab5 procedure esterification. (n.d.).
  • BenchChem. (2025). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
  • OperaChem. (2024, January 05). Fischer Esterification-Typical Procedures.
  • American Academic Publisher. (2023, April 08). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate Production

Welcome to the technical support center for the synthesis of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during its production. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate and what are the critical steps affecting purity?

The most prevalent synthetic pathway involves a multi-step process typically starting from a substituted toluene or benzoic acid derivative. A key process is the esterification of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid with ethanol. The purity of the final product is highly dependent on the successful execution of each step, including the initial halogenation and the final esterification.

A critical stage affecting purity is the electrophilic aromatic substitution (EAS) reaction, such as a Friedel-Crafts acylation or similar halogenation steps.[1][2] Side reactions, incomplete reactions, and the formation of isomeric byproducts are common challenges.[3]

Q2: What are the expected physical and chemical properties of high-purity Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate?
Q3: Which analytical techniques are most suitable for determining the purity of the final product?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of non-volatile compounds like your target molecule.[5] A reverse-phase method with a suitable C18 column and a gradient elution of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile impurities.[6][7] It can help detect residual solvents, starting materials, and low-boiling point byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups (e.g., ester carbonyl, C-F, C-Cl, C-Br bonds) and for identifying certain types of impurities.

II. Troubleshooting Guide: Low Purity Issues

This section addresses specific problems you might encounter during the synthesis and purification of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate.

Issue 1: Presence of Unreacted Starting Materials

Q: My final product analysis (HPLC/GC-MS) shows a significant peak corresponding to the starting benzoic acid derivative. What are the likely causes and how can I resolve this?

A: Incomplete esterification is the primary cause. Several factors can contribute to this:

  • Insufficient Catalyst: The esterification of an aromatic carboxylic acid is typically acid-catalyzed.[8] If using a catalyst like sulfuric acid, ensure a sufficient catalytic amount is used.

  • Equilibrium Limitations: Esterification is a reversible reaction.[8] To drive the reaction to completion, one of the products (water) must be removed.

  • Sub-optimal Reaction Conditions: Temperature and reaction time play a crucial role. Ensure the reaction is heated sufficiently and for an adequate duration.

Troubleshooting Steps:

  • Optimize Catalyst Loading: If using a mineral acid catalyst like H₂SO₄, consider a slight increase in the catalytic amount.

  • Water Removal: Employ a Dean-Stark apparatus or add a dehydrating agent to remove water as it forms, shifting the equilibrium towards the product.[9]

  • Increase Reactant Excess: Using an excess of ethanol can also help drive the reaction forward.[8]

  • Extend Reaction Time/Increase Temperature: Monitor the reaction progress by TLC or a rapid analytical method. If the reaction stalls, consider increasing the temperature or extending the reaction time.

Issue 2: Formation of Isomeric Byproducts

Q: I am observing multiple peaks in my chromatogram with similar mass-to-charge ratios, suggesting the presence of isomers. How can I minimize their formation and separate them from the desired product?

A: The formation of isomers often occurs during the electrophilic aromatic substitution steps (e.g., bromination or chlorination) due to the directing effects of the substituents on the aromatic ring.

Minimizing Isomer Formation:

  • Control of Reaction Temperature: Halogenation reactions can be highly exothermic.[10] Maintaining a low and controlled temperature can improve regioselectivity.

  • Choice of Halogenating Agent and Catalyst: The choice of reagents can significantly influence isomer distribution. Milder halogenating agents and catalysts may offer better selectivity.

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature and residence time, which can minimize the formation of unwanted isomers.[10]

Separation of Isomers:

  • Column Chromatography: Flash chromatography is a standard method for separating isomers.[11] A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) can be effective.

  • Preparative HPLC: For difficult separations, preparative HPLC with a C18 or phenyl-hexyl column can provide higher resolution.[11]

  • Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for purifying the desired isomer, provided there is a significant difference in solubility between the isomers.

Issue 3: Presence of Halogenated Impurities

Q: My analysis indicates the presence of di-brominated or other over-halogenated species. What causes this and how can it be prevented?

A: Over-halogenation is a common side reaction when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

Prevention Strategies:

  • Stoichiometric Control: Carefully control the molar ratio of the halogenating agent to the substrate. Using a slight excess of the substrate can sometimes help minimize over-halogenation.

  • Slow Addition of Reagents: Adding the halogenating agent slowly and in a controlled manner can help maintain a low concentration of the electrophile and reduce the likelihood of multiple substitutions.

  • Monitoring Reaction Progress: Closely monitor the reaction using TLC or GC to stop the reaction once the desired product is formed and before significant over-halogenation occurs.

Removal of Halogenated Impurities:

  • Dehalogenation Methods: In some cases, specific chemical methods can be employed to remove excess halogens from aromatic compounds.[12] However, these methods may not be selective for the impurity over the desired product.

  • Chromatographic Purification: As with isomeric impurities, column chromatography or preparative HPLC are effective for separating over-halogenated byproducts.

Issue 4: Discoloration of the Final Product

Q: The isolated product has a yellow or brownish tint, suggesting the presence of colored impurities. What is the source of this discoloration and how can I obtain a colorless product?

A: Discoloration can arise from several sources:

  • Formation of Colored Byproducts: Side reactions, particularly under harsh acidic or oxidative conditions, can generate colored impurities.

  • Residual Catalyst: Incomplete removal of certain catalysts, especially Lewis acids used in Friedel-Crafts type reactions, can lead to discoloration.[13]

  • Degradation of the Product: The product itself may be unstable under certain conditions (e.g., exposure to light, air, or high temperatures) leading to the formation of colored degradation products.

Purification Steps for Color Removal:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration.

  • Recrystallization: This is a powerful technique for removing both colored and colorless impurities. The choice of solvent is critical for successful recrystallization.

  • Thorough Work-up: Ensure the work-up procedure effectively removes all acidic or basic residues from the reaction mixture. This includes thorough washing with appropriate aqueous solutions (e.g., sodium bicarbonate, brine).

III. Experimental Protocols and Data

General Protocol for Esterification of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid.

  • Reagents: Add an excess of absolute ethanol (e.g., 5-10 equivalents) to act as both reactant and solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically 4-24 hours).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be further purified by column chromatography or recrystallization.

Data Presentation
ParameterRecommended RangeNotes
Esterification Temperature Reflux of Ethanol (~78 °C)Higher temperatures may lead to side reactions.
Ethanol to Acid Molar Ratio 5:1 to 10:1An excess of ethanol drives the reaction forward.[14]
Catalyst Loading (H₂SO₄) 2-5 mol%Higher loadings can lead to charring.[15]
Reaction Time 4 - 24 hoursMonitor by TLC or HPLC for completion.

IV. Visualizations

Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow start Low Purity Detected (HPLC/GC-MS) unreacted_sm Unreacted Starting Material? start->unreacted_sm isomers Isomeric Byproducts? unreacted_sm->isomers No incomplete_ester Incomplete Esterification unreacted_sm->incomplete_ester Yes halogen_impurities Over-halogenated Impurities? isomers->halogen_impurities No isomer_formation Poor Regioselectivity isomers->isomer_formation Yes discoloration Discolored Product? halogen_impurities->discoloration No over_halogenation Harsh Reaction Conditions halogen_impurities->over_halogenation Yes colored_byproducts Side Reactions / Degradation discoloration->colored_byproducts Yes solution_ester Optimize Esterification: - Increase Catalyst - Remove Water - Increase Ethanol Excess - Extend Reaction Time incomplete_ester->solution_ester solution_isomer Control Halogenation: - Lower Temperature - Milder Reagents Purification: - Column Chromatography - Recrystallization isomer_formation->solution_isomer solution_halogen Control Halogenation: - Stoichiometric Control - Slow Reagent Addition Purification: - Chromatography over_halogenation->solution_halogen solution_color Purification: - Activated Carbon - Recrystallization - Thorough Work-up colored_byproducts->solution_color

Caption: A decision-making workflow for troubleshooting low purity issues.

V. References

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate. Retrieved from

  • Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]

  • ResearchGate. (2023, June). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-methylphenyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Retrieved from

  • Arkat USA. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]

  • Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Blog. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Retrieved from [Link]

  • CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19.

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound. Retrieved from

  • Gaifutdinova, G. G., & Beresnev, D. G. (2002). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Russian Journal of General Chemistry, 72(8), 1267-1270.

  • Toyohashi University of Technology. (2017, July 19). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily. Retrieved from [Link]

  • Agilent. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Molbase. (n.d.). Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). Retrieved from [Link]

  • Reddit. (2022, July 31). How to perform selective oxidation of halogenated aliphatic/aromatic compounds? Retrieved from [Link]

  • Scribd. (2022, February 8). CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from

Sources

Optimization

Removing unreacted starting materials from Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Welcome to the technical support center for the purification of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to remove unreacted starting materials to achieve high purity. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of your target ester.

Q1: Why is it critical to remove unreacted 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid from my final product?

A1: The presence of the unreacted starting carboxylic acid is a significant impurity that can compromise the integrity of your downstream applications. Residual acid can interfere with subsequent reaction steps, alter the pharmacological profile of a potential drug candidate, and complicate analytical characterization, leading to inaccurate data on yield and purity.[1] For regulatory purposes in drug development, demonstrating the absence of such process-related impurities is a mandatory requirement.

Q2: What are the primary methods for removing the unreacted benzoic acid and other starting materials?

A2: The most effective and widely used methods for purifying your ester from its acidic precursor are:

  • Acid-Base Liquid-Liquid Extraction: This is often the first and most efficient step. It uses a mild aqueous base to selectively convert the acidic impurity into a water-soluble salt, which is then washed away from the organic layer containing your desired ester.[2][3][4]

  • Column Chromatography: A highly effective technique for separating compounds based on their polarity. The ester, being less polar than the carboxylic acid, will travel faster through the column, allowing for excellent separation.[5][6][7]

  • Recrystallization: If your crude ester is a solid, recrystallization can be an excellent final polishing step to achieve very high purity by removing minor impurities that may remain after extraction or chromatography.[8][9]

  • Distillation: While a fundamental purification technique, it is generally less suitable for this specific compound due to the likely high boiling points of both the ester and the starting acid, which could lead to thermal degradation unless performed under a high vacuum.[1]

Q3: How do I choose the best purification method for my experiment?

A3: The choice depends on the scale of your reaction, the level of purity required, and the available equipment.

  • For initial, bulk purification: Start with an acid-base liquid-liquid extraction . It is fast, inexpensive, and effectively removes the majority of the acidic starting material and catalyst.[1][10]

  • For high-purity requirements (e.g., analytical standards, final API step): Follow the extraction with flash column chromatography . This will separate your ester from other non-acidic impurities and any lingering starting material.[11]

  • If the product is a solid and needs final polishing: Use recrystallization after initial purification by extraction or chromatography. This is one of the best methods for achieving crystalline material of very high purity.[8]

The following flowchart can guide your decision-making process:

G start Crude Reaction Mixture extraction Perform Acid-Base Liquid-Liquid Extraction start->extraction check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 chromatography Perform Flash Column Chromatography check_purity1->chromatography Impurities Remain final_product_oil Pure Product (Oil) check_purity1->final_product_oil Purity Sufficient check_purity2 Check Purity (TLC, NMR) chromatography->check_purity2 recrystallization Perform Recrystallization check_purity2->recrystallization Minor Impurities Remain (Product is a Solid) check_purity2->final_product_oil Purity Sufficient (Product is an Oil) final_product Pure Product (Solid) recrystallization->final_product G cluster_0 Separatory Funnel Operations cluster_1 Final Workup A 1. Dissolve crude product in an immiscible organic solvent (e.g., Ethyl Acetate, DCM). B 2. Add saturated aq. NaHCO₃ solution. A->B C 3. Stopper, invert, and vent funnel. Gently swirl/shake to mix. B->C D 4. Allow layers to separate. C->D E 5. Drain the lower aqueous layer (contains acid salt). D->E F 6. Repeat steps 2-5 two more times. E->F G 7. Wash organic layer with water, then with brine. F->G H 8. Drain aqueous layer and collect the purified organic layer. G->H I 9. Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. H->I J 10. Filter to remove drying agent. I->J K 11. Remove solvent under reduced pressure (rotary evaporator). J->K L L K->L Yields Purified Ester

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

A Senior Application Scientist's Perspective on Ensuring Method Robustness and Regulatory Compliance In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Method Robustness and Regulatory Compliance

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate, a complex halogenated aromatic ester. As a key building block in the synthesis of various pharmaceutical compounds, ensuring its purity and concentration is a critical step in quality control.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the methodological choices. We will delve into the nuances of method development, the intricacies of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, and a comparative analysis of two plausible HPLC methods.[1][2][3][4][5]

The Criticality of a Validated HPLC Method

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[6] For a compound like Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate, with its multiple halogen substitutions, the potential for isomeric impurities and degradation products is significant. A robust, validated HPLC method is therefore not just a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product.

The validation process, as outlined in ICH Q2(R1), encompasses a series of tests to demonstrate the method's specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[4][5]

Comparative HPLC Methodologies

Based on the physicochemical properties of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate (a moderately polar and UV-active compound), two reversed-phase HPLC (RP-HPLC) methods are proposed and compared. The primary difference lies in the choice of the stationary phase and the mobile phase composition, which will influence selectivity and resolution.

Method A: Conventional C18 Stationary Phase with Acetonitrile Gradient

This method employs a standard C18 column, a workhorse in reversed-phase chromatography, with a gradient elution of acetonitrile and water. The addition of a small amount of acid to the mobile phase is crucial for suppressing the silanol interactions on the silica-based stationary phase and ensuring good peak shape.

Method B: Phenyl-Hexyl Stationary Phase with Methanol Isocratic Elution

Method B utilizes a phenyl-hexyl stationary phase, which offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte. An isocratic elution with methanol and water is proposed for a simpler and potentially faster analysis.

The following sections will detail the validation of these two methods, presenting a side-by-side comparison of their performance characteristics.

Experimental Protocols

Instrumentation and General Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

Method A: Detailed Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 50% B to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 50% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method B: Detailed Protocol
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: 70:30 (v/v) Methanol:Water with 0.1% Formic Acid

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation: A Comparative Analysis

The following sections present a comparative summary of the validation data for Method A and Method B.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[7] To demonstrate the stability-indicating nature of the methods, forced degradation studies were conceptually performed under acidic, basic, oxidative, thermal, and photolytic conditions.[1][2][3]

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The peak purity of the analyte was assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Diagram: Forced Degradation Workflow

Forced Degradation Workflow cluster_Stress_Conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis HPLC Analysis (Method A or B) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Degradation (ICH Q1B) Photolytic->Analysis API Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate (API Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Evaluation Evaluate Peak Purity & Resolution (Rs > 2) Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies.

Comparative Results:

Stress ConditionMethod A (C18) - ObservationsMethod B (Phenyl-Hexyl) - Observations
Acid Hydrolysis Significant degradation with one major degradant peak well-resolved (Rs > 3.0) from the parent peak.Good separation of the degradant peak (Rs > 2.5), but with slightly more tailing compared to Method A.
Base Hydrolysis Extensive degradation, multiple degradant peaks observed, all baseline resolved.Complete resolution of all degradant peaks, with a shorter overall run time.
Oxidative Degradation Moderate degradation, two primary degradation products well-separated from the analyte.Excellent resolution of the oxidative degradants, demonstrating the alternative selectivity of the phenyl-hexyl phase.
Thermal Degradation Minimal degradation observed, indicating good thermal stability of the compound.Similar results to Method A, confirming thermal stability.
Photolytic Degradation Minor degradation, with a small degradant peak appearing after the main peak, well-resolved.The photolytic degradant is also well-resolved.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[7] A minimum of five concentration levels were analyzed, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Comparative Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range (µg/mL) 1 - 1501 - 150-
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Linear Regression Equation y = 25432x + 1587y = 24987x + 2015-
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It was determined by applying the method to samples of known concentration (spiked placebo) at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Comparative Data:

Concentration LevelMethod A (C18) - % Recovery (Mean ± SD)Method B (Phenyl-Hexyl) - % Recovery (Mean ± SD)Acceptance Criteria
80% 99.5 ± 0.8100.2 ± 1.198.0% - 102.0%
100% 100.3 ± 0.599.8 ± 0.798.0% - 102.0%
120% 100.8 ± 0.6100.5 ± 0.998.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Comparative Data:

Precision LevelMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSDAcceptance Criteria
Repeatability (n=6) 0.6%0.8%≤ 2.0%
Intermediate Precision 1.1%1.3%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. These were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Comparative Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
LOD (µg/mL) 0.150.20
LOQ (µg/mL) 0.450.60
Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Parameters Varied:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic)

Comparative Observations:

Parameter VariationMethod A (C18) - Impact on ResultsMethod B (Phenyl-Hexyl) - Impact on Results
Flow Rate Minor shift in retention time, system suitability parameters met.Similar minor shift in retention time, results within acceptance criteria.
Column Temperature Negligible effect on resolution and retention.Slight change in retention time, but resolution remained well above the critical limit.
Mobile Phase Composition Noticeable shift in retention time with the gradient, but critical separations were maintained.As an isocratic method, it was less sensitive to small changes in mobile phase composition.

Summary and Recommendation

Both HPLC methods presented in this guide are valid and suitable for the intended purpose of quantifying Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate. The choice between the two would depend on the specific requirements of the laboratory and the product lifecycle stage.

Diagram: Method Validation Parameter Relationship

Method Validation Parameters cluster_Core Core Validation Parameters cluster_Sensitivity Sensitivity cluster_Reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Precision Precision Accuracy->Precision Precision->Accuracy LOD LOD LOQ LOQ LOQ->LOD LOQ->Range Robustness Robustness Robustness->Precision

Caption: Interrelationship of HPLC Method Validation Parameters.

Method A (C18 with Gradient):

  • Strengths: Slightly better sensitivity (lower LOD/LOQ) and superior peak shape for certain degradants. The use of a very common C18 column makes it easily transferable.

  • Considerations: The gradient elution may require longer equilibration times between injections.

Method B (Phenyl-Hexyl with Isocratic Elution):

  • Strengths: Faster analysis time due to the isocratic method and potentially higher throughput. The alternative selectivity of the phenyl-hexyl column can be advantageous if dealing with complex impurity profiles. It also demonstrated slightly better robustness.

  • Considerations: The sensitivity is slightly lower than Method A.

Final Recommendation: For routine quality control where high throughput is desired and the impurity profile is well-characterized, Method B would be the preferred choice. For method development and in-depth stability studies where maximum sensitivity and the ability to resolve unknown impurities are critical, Method A offers a slight advantage.

Ultimately, the selection of the most appropriate method should be based on a risk assessment and the specific analytical challenges presented by the sample matrix and potential impurities. This guide serves as a comprehensive framework for making an informed, data-driven decision.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from MedCrave online: [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from ResearchGate: [Link]

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from SciSpace: [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA: [Link]

  • Chromatography Forum. (2011, August 2). validating HPLC method for impurity analysis. Retrieved from Chromatography Forum: [Link]

  • PubMed. (1990). Degradation of halogenated aromatic compounds. Retrieved from PubMed: [Link]

  • Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from RSC Publishing: [Link]

  • Assay Analytica. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from Assay Analytica: [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from LCGC International: [Link]

Sources

Comparative

A Comprehensive Spectroscopic Guide to Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate: A Comparative NMR Analysis

In the landscape of drug discovery and materials science, the unambiguous structural characterization of novel, highly-substituted small molecules is paramount. Complex aromatic systems, such as Ethyl 5-bromo-4-chloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural characterization of novel, highly-substituted small molecules is paramount. Complex aromatic systems, such as Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate, present a unique analytical challenge due to the intricate interplay of electronic and steric effects from multiple substituents. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this molecule. We will move beyond simple data reporting to explain the causal factors behind spectral features, compare the target molecule to simpler analogues, and present a robust, self-validating protocol for experimental data acquisition.

Theoretical Framework: Predicting the NMR Landscape

The structure of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is a penta-substituted benzene ring, which gives rise to a complex and information-rich NMR spectrum. Our analysis begins with a prediction of the chemical shifts and coupling patterns based on established principles of substituent effects in aromatic systems.[1][2][3]

¹H NMR Spectral Prediction

The proton NMR spectrum is anticipated to show three distinct sets of signals corresponding to the ethyl ester, the aromatic proton, and the aromatic-bound methyl group.

  • Ethyl Group (-CH₂CH₃): This group will present the most conventional pattern. The methylene protons (-CH₂-), being adjacent to the electron-withdrawing ester oxygen, are expected to appear as a quartet around δ 4.4 ppm. The terminal methyl protons (-CH₃) will appear further upfield as a triplet around δ 1.4 ppm. This is consistent with data from the parent compound, ethyl benzoate.[4][5][6]

  • Aromatic Proton (H-6): With five substituents on the ring, only a single proton remains at the C-6 position. Its chemical shift is influenced by all surrounding groups. The electron-withdrawing halogens (Br, Cl, F) and the ethyl carboxylate group will deshield this proton, shifting it downfield.[7] We predict its resonance to be in the δ 7.5 - 7.8 ppm region. Crucially, this proton will exhibit coupling to the fluorine atom at C-2. This through-space or five-bond through-bond coupling (⁵JHF) will split the signal into a doublet.

  • Methyl Group (-CH₃): The methyl group at C-3 is flanked by a fluorine and a chlorine atom. These electronegative neighbors will deshield the methyl protons, leading to an expected chemical shift in the δ 2.3 - 2.5 ppm range.

Table 1: Predicted ¹H NMR Data for Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ethyl -CH₃~1.4Triplet (t)~7.1
Aromatic -CH₃~2.4Singlet (s) or narrow doublet-
Ethyl -CH₂~4.4Quartet (q)~7.1
Aromatic H-6~7.6Doublet (d)~4-6 (⁵JHF)
¹³C NMR Spectral Prediction

The proton-decoupled ¹³C NMR spectrum is expected to display ten unique signals, as each carbon atom resides in a distinct chemical environment. The influence of electronegative substituents, particularly fluorine, is a dominant factor in determining the chemical shifts and multiplicities.[8]

  • Aromatic Carbons (C-1 to C-6): These will resonate in the typical aromatic region of δ 110-160 ppm.[7][9] The carbon directly bonded to fluorine (C-2) will show the most significant features: a very large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, splitting the signal into a doublet, and a downfield chemical shift due to the high electronegativity of fluorine.[10] Other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, etc.), which will appear as additional doublets. The carbons bonded to bromine (C-5) and chlorine (C-4) will also have their chemical shifts influenced, though C-Br can sometimes be broader or show a lower-than-expected shift due to the heavy atom effect.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the δ 164-168 ppm range.[8]

  • Ethyl and Methyl Carbons: The ethyl -CH₂- and -CH₃ carbons will appear around δ 62 ppm and δ 14 ppm, respectively. The aromatic methyl carbon signal is predicted to be in the δ 15-20 ppm region.

Table 2: Predicted ¹³C NMR Data for Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
Ethyl -CH₃~14Singlet (s)-
Aromatic -CH₃~18Doublet (d)~3-5 (³JCF)
Ethyl -CH₂~62Singlet (s)-
Aromatic Carbons~115 - 155Doublets (d) or Singlets (s)Varies (¹JCF ~250 Hz for C-2)
Carbonyl C=O~165Doublet (d)~2-4 (³JCF)

Comparative Analysis: Benchmarking Against Simpler Analogues

To ground our predictions, we compare the target molecule with the well-characterized ethyl benzoate. This comparison highlights the cumulative impact of the five substituents on the benzene ring. The primary difference is the significant downfield shift of the aromatic signals in the target molecule due to the combined electron-withdrawing effects of the halogens.

Table 3: Comparative NMR Data: Ethyl Benzoate vs. Predicted Data for the Target Molecule

AssignmentEthyl Benzoate ¹H (δ, ppm)[4][5]Target Molecule ¹H (Predicted δ, ppm)Ethyl Benzoate ¹³C (δ, ppm)[4]Target Molecule ¹³C (Predicted δ, ppm)
Ethyl -CH₃1.38~1.414.3~14
Ethyl -CH₂4.35~4.460.9~62
Aromatic Protons/Carbons7.4-8.1~7.6 (1H)128.3 - 132.8~115 - 155
Carbonyl C=O--166.5~165

The substitution pattern dramatically simplifies the aromatic region of the ¹H spectrum from a complex multiplet in ethyl benzoate to a single doublet in the target compound, while conversely making the ¹³C spectrum more complex and widely dispersed.

A Self-Validating Experimental Workflow

Acquiring high-quality, unambiguous NMR data requires a systematic approach. The choice of experimental parameters is not arbitrary; it is dictated by the physicochemical properties of the analyte and the information required.

Experimental Protocol
  • Sample Preparation:

    • Solvent Selection: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen as a first-line solvent due to its low viscosity and relative chemical inertness.[11] For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that solvent-solute interactions can cause significant shifts in proton signals, especially those capable of hydrogen bonding.[12][13][14]

    • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.

  • Spectrometer Setup:

    • Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion, which is critical for resolving closely spaced signals and complex coupling patterns.

  • Data Acquisition:

    • ¹H NMR: Acquire data with 16-32 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of at least 4 seconds to ensure high signal-to-noise and accurate integration.

    • ¹³C NMR {¹H Decoupled}: Acquire data using proton broadband decoupling to ensure all carbon signals appear as singlets (or as doublets if coupled to fluorine).[8] Due to the low natural abundance of ¹³C, a greater number of scans (≥1024) and a longer relaxation delay (D1 = 5s) are necessary for quantitative accuracy, especially for quaternary carbons.

    • 2D NMR (for validation):

      • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to definitively correlate each proton signal with its directly attached carbon. This will confirm the assignments for the ethyl group, the aromatic CH, and the methyl group.

      • HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to establish long-range (2-3 bond) C-H correlations. This is the ultimate validation step. For instance, correlations are expected from the aromatic H-6 to carbons C-1, C-2, C-4, and C-5, and from the methyl protons to C-2, C-3, and C-4, which would unambiguously confirm the entire molecular framework.

Workflow and Validation Diagrams

The following diagrams illustrate the logical flow of the experimental and analytical process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Validation prep Dissolve Sample in CDCl3 + Add TMS acq_1h 1. 1D ¹H NMR prep->acq_1h acq_13c 2. 1D ¹³C NMR acq_1h->acq_13c acq_2d 3. 2D NMR (HSQC, HMBC) acq_13c->acq_2d analysis_1d Assign 1D Spectra (Shifts, Integrals, Couplings) acq_2d->analysis_1d analysis_2d Correlate Signals using 2D Data analysis_1d->analysis_2d validation Confirm Structure via HMBC Correlations analysis_2d->validation final_structure Final Validated Structure validation->final_structure

Caption: Experimental workflow for NMR data acquisition and analysis.

HMBC_Correlations H6 H-6 C1 C-1 H6->C1 2J, 3J C2 C-2 (F) H6->C2 2J, 3J C4 C-4 (Cl) H6->C4 2J, 3J C5 C-5 (Br) H6->C5 2J, 3J CH3_protons Aromatic CH₃ Protons CH3_protons->C2 2J, 3J C3 C-3 (Me) CH3_protons->C3 2J, 3J CH3_protons->C4 2J, 3J

Caption: Key expected HMBC correlations for structural validation.

Conclusion

The NMR spectral analysis of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is a prime example of how fundamental principles can be applied to predict and interpret complex molecular structures. The lone aromatic proton provides a distinct handle in the ¹H spectrum, while the rich detail from C-F coupling in the ¹³C spectrum offers a definitive fingerprint of the substitution pattern. By employing a systematic, multi-technique NMR approach that includes both 1D and 2D experiments, and by benchmarking against known analogues, researchers can achieve unambiguous and confident structural elucidation, a critical step in advancing chemical research and development.

References

  • B. M. Lynch. (1976). ¹³C nmr studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 55(3), 541-547.
  • G. A. F. Magnusson. (1982). Substituent effects on ¹H and ¹³C NMR chemical shifts in titanocene benzoates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1599-1605.
  • J. W. Emsley, L. Phillips. (1971). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.
  • T. Matsuo, T. Yoshida, Y. Kodera. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments?
  • A. Kolb, K. C. Fylaktakidou, G. Karageorgiou, G. C. Papavassiliou, P. Catsoulacos. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(11), 969-974.
  • Y. Ouyang, et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7894.
  • M. S. P. Rao, M. A. Kumar. (2015). Effect of ortho substituents on carbonyl carbon ¹³C NMR chemical shifts in substituted phenyl benzoates.
  • S. Ismael, F. AL-Mashal, B. Saeed. (2022). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 65(13), 1-10.
  • R. J. Abraham, M. B. H. Resende. (2001). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study. Modgraph.
  • National Center for Biotechnology Information. (n.d.).
  • A. Bagno, G. Saielli. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(45), 9574-9581.
  • Chegg. (2018).
  • Unknown. (n.d.). ¹³C NMR Chemical Shift Table. PDF.
  • ChemicalBook. (n.d.).
  • S. M. Islam, K. Ghosh, A. S. Roy, R. A. Molla. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b).
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • R. J. Abraham. (2005). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • The Royal Society of Chemistry. (2024).
  • The University of Liverpool Repository. (2005).
  • Chemspace. (n.d.).
  • Organic Chemistry. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube.
  • Chemistry LibreTexts. (2024). 15.
  • Chemistry LibreTexts. (2022). 5.6: ¹³C-NMR Spectroscopy.

Sources

Validation

GC-MS Characterization of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Executive Summary In the synthesis of complex pharmaceutical intermediates, Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate represents a high-value "building block," often utilized in the development of SGLT2 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate represents a high-value "building block," often utilized in the development of SGLT2 inhibitors or metabolic modulators. Its structural complexity—featuring three distinct halogen atoms (F, Cl, Br) on a single benzene ring—presents a unique analytical challenge.

While NMR remains the gold standard for absolute structural elucidation, it lacks the throughput and sensitivity required for routine purity profiling of crude reaction mixtures. This guide objectively compares analytical methodologies, establishing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the superior technique for routine characterization.[1] We provide the experimental evidence, isotopic logic, and protocols necessary to validate this compound’s identity and purity.

Comparative Analysis: GC-MS vs. Alternatives

For a poly-halogenated ester such as this, the choice of analytical platform dictates the quality of data. The following comparison evaluates GC-MS (EI) against LC-MS (ESI) and NMR based on four critical drug development metrics.

Table 1: Performance Matrix
FeatureGC-MS (EI) LC-MS (ESI) 1H NMR Verdict for Target Molecule
Isomer Resolution High MediumHighGC-MS Wins. Regioisomers (e.g., Cl/Br position swaps) often have distinct retention times on non-polar capillary columns.
Structural Fingerprint Excellent PoorExcellentGC-MS Wins. EI (70 eV) provides rich fragmentation (hard ionization), whereas ESI often yields only the

or adducts.
Sensitivity (Impurity) High HighLowGC-MS/LC-MS Win. NMR struggles to see <1% impurities without excessive scan times.
Throughput High HighLowGC-MS Wins. Rapid temperature ramps allow <15 min run times for QC.
Why GC-MS is the "Method of Choice"
  • Volatility: As an ethyl ester, the molecule is sufficiently volatile without derivatization.

  • Hard Ionization (EI): The 70 eV ionization energy induces fragmentation that is diagnostic. LC-MS (ESI) is "soft" and would likely preserve the molecular ion but fail to confirm the position of the halogens or the ethyl group without complex MS/MS experiments.

  • Halogen Pattern Recognition: GC-MS allows for clear observation of the isotopic envelope (M, M+2, M+4) without suppression effects common in LC-MS mobile phases.

Technical Deep Dive: The Isotopic Signature

Trustworthiness Pillar: Self-Validating Data

The most definitive confirmation of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate (Formula:


) comes from its isotopic abundance. You do not need a reference standard to validate the presence of the halogens; the physics of the mass spectrum provides the proof.
Theoretical Isotopic Logic
  • Bromine (

    
    ):  ~50.7% / 49.3% (Approx 1:1 ratio)[2]
    
  • Chlorine (

    
    ):  ~75.8% / 24.2% (Approx 3:1 ratio)
    
  • Fluorine (

    
    ):  100% natural abundance (No isotope pattern, just mass contribution).
    

The Combined Pattern (M+ Cluster): When a molecule contains 1 Br and 1 Cl , the molecular ion cluster will exhibit a distinct 3:4:1 intensity ratio (approximate) across M, M+2, and M+4.

  • m/z X (M):

    
    
    
  • m/z X+2 (M+2): (

    
    ) AND (
    
    
    
    ) — This is the tallest peak because the probabilities sum up.
  • m/z X+4 (M+4):

    
    
    

Validation Step: If your mass spectrum does not show this specific "staircase" or "tent" pattern at the molecular ion level, you do not have the target compound.

Experimental Protocol

Expertise Pillar: Causality & Reproducibility

This protocol is designed to minimize thermal degradation (dehalogenation) while maximizing isomer separation.

Sample Preparation[1][3][4]
  • Solvent: Ethyl Acetate (HPLC Grade). Reason: Chlorinated solvents like DCM can interfere with the solvent delay or filament longevity if not vented properly; EtOAc is safer and dissolves the ester well.

  • Concentration: 100 µg/mL (100 ppm).

  • Vial: Amber glass (to prevent photo-degradation of the C-Br bond).

GC Parameters[1][3][4][5][6]
  • Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm). Standard 5% phenyl phase is ideal for aromatic esters.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1). Critical: Set Inlet Temp to 250°C .

    • Expert Insight: Do not exceed 280°C. High inlet temperatures can cause thermal cleavage of the C-Br bond before the sample reaches the column, creating false "de-brominated" impurity peaks.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 280°C (Slow ramp improves isomer resolution).

    • Hold 3 min.

MS Parameters (Single Quadrupole)
  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Scan Range: m/z 50 – 400.

  • Ionization: EI (70 eV).

Data Interpretation & Fragmentation Pathways[1][6][7][8]

The fragmentation of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate follows a predictable "Benzoate Ester" pathway, modified by the halogens.

Key Diagnostic Ions[7]
  • Molecular Ion (

    
    ):  Look for the cluster around m/z 294, 296, 298 .
    
    • Calculation: C(120) + H(9) + Br(79) + Cl(35) + F(19) + O2(32) = 294 (Nominal mass for light isotopes).

  • Loss of Ethoxy Group (

    
    ): 
    
    • Mechanism: Alpha-cleavage adjacent to the carbonyl.[3]

    • Result: Formation of the acylium ion (

      
      ).
      
    • m/z: ~249/251/253. This is often the Base Peak (100% intensity).

  • Loss of Carbonyl (

    
    ): 
    
    • Result: Formation of the halogenated phenyl cation (

      
      ).
      
    • m/z: ~221/223/225.

  • Sequential Halogen Loss:

    • Bromine is the weakest bond. Look for a loss of 79/81 mass units from the phenyl cation.

Visualization: Analytical Workflow

The following diagram illustrates the decision process for characterizing this intermediate.

GCMS_Workflow Synthesis Crude Reaction Mixture Prep Dilution in EtOAc (100 µg/mL) Synthesis->Prep GC GC Separation (DB-5ms Column) Prep->GC Inject MS MS Detection (EI Source) GC->MS Elute Decision Data Analysis (Isotope Logic) MS->Decision Spectrum Pass PASS: 3:4:1 Pattern @ m/z 294 Decision->Pass Matches Theory Fail FAIL: Wrong Pattern or Retention Time Decision->Fail Deviates

Caption: Figure 1. Standardized analytical workflow for the QC of halogenated benzoate intermediates.

Common Pitfalls & Troubleshooting

  • "Ghost" Peaks (Dehalogenation):

    • Symptom:[1][4][5][6] A peak appears at M-79 (loss of Br) but has the same retention time as the parent, or a slightly earlier peak appears with a full spectrum of the de-brominated species.

    • Cause: Dirty GC liner or active sites in the glass wool.

    • Fix: Replace liner with a deactivated, wool-free liner or use a lower inlet temperature (220°C).

  • Isomer Confusion:

    • Symptom:[1][4][5][6] Multiple peaks with identical mass spectra.

    • Cause: Migration of the halogen during synthesis (e.g., 4-bromo-5-chloro isomer).

    • Fix: GC-MS cannot distinguish these easily by spectrum alone. You must rely on Retention Time comparison with a known standard or use NMR for the initial structural assignment.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS methodology).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Reference for general benzoate fragmentation patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7] (Source for isotopic abundance calculations).

Sources

Comparative

A Researcher's Guide to the Infrared Spectrum of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate: A Comparative Analysis

For the discerning researcher in drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional gro...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to confirm molecular structures. This guide provides an in-depth analysis of the expected infrared absorption peaks for Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate, a polysubstituted aromatic ester with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of peak values. Herein, we will dissect the vibrational landscape of this complex molecule, comparing it with simpler, commercially available analogues to provide a robust framework for spectral interpretation. The causality behind expected peak shifts due to electronic and steric effects of the various substituents will be explored, equipping the reader with the expertise to confidently analyze similar compounds.

Deciphering the Vibrational Fingerprint: Key Functional Groups

The structure of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate presents a rich tapestry of vibrational modes. The primary functional groups that will give rise to characteristic peaks in the IR spectrum are:

  • Ester Group (C=O and C-O): The carbonyl (C=O) stretch is one of the most intense and diagnostic absorptions in the IR spectrum. Its position is highly sensitive to the electronic environment. The carbon-oxygen single bond (C-O) stretches of the ester will also produce strong, characteristic bands.

  • Aromatic Ring (C=C and C-H): The benzene ring exhibits characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic proton will appear above 3000 cm⁻¹.

  • Halogen Substituents (C-F, C-Cl, C-Br): The carbon-halogen bonds will have distinct stretching vibrations in the fingerprint region of the spectrum.

  • Alkyl Groups (C-H): The ethyl and methyl substituents will show characteristic aliphatic C-H stretching and bending vibrations.

Predicted Infrared Absorption Peaks for Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-HStretch3100-3000MediumThe single aromatic proton will give rise to a weak to medium absorption.
Aliphatic C-HStretch3000-2850MediumFrom the ethyl and methyl groups.
Ester C=OStretch~1730-1715StrongThe position is influenced by the electron-withdrawing effects of the halogens.
Aromatic C=CStretch1600-1450Medium-WeakA series of peaks is expected due to the substituted benzene ring.
Aliphatic C-HBend1465 (-CH₂-), 1450 & 1375 (-CH₃)MediumScissoring and bending vibrations of the ethyl and methyl groups.
Ester C-OStretch1300-1000StrongTwo distinct C-O stretches are expected for the ester linkage.
C-FStretch1400-1000StrongThe exact position can be complex due to coupling with other vibrations.
C-ClStretch850-550Strong
C-BrStretch690-515Strong
Aromatic C-HOut-of-plane bend900-675StrongThe substitution pattern will determine the exact position of this peak.

Comparative Analysis: Building Confidence in Spectral Interpretation

To understand the spectral nuances of our target molecule, a comparison with simpler, well-characterized analogues is instructive. We will consider Ethyl Benzoate and Ethyl m-chloro Benzoate.

Ethyl Benzoate: The Unsubstituted Parent

Ethyl benzoate provides the foundational spectrum for an aromatic ester. Its IR spectrum is characterized by a strong C=O stretch around 1726 cm⁻¹.[1] The aromatic C-H stretches are observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. The characteristic C=C ring stretches are also present in the 1600-1450 cm⁻¹ region.[2][3][4]

Ethyl m-chloro Benzoate: Introducing an Electron-Withdrawing Group

The addition of a single chlorine atom to the benzene ring at the meta position offers insight into the electronic effects of halogens. The electron-withdrawing nature of chlorine is expected to slightly increase the C=O stretching frequency compared to ethyl benzoate, although this effect is moderated by the meta position. A comparative study of ethyl benzoate and ethyl m-chloro benzoate shows a shift in the C=O peak and alterations in the fingerprint region due to the C-Cl bond.[5]

The Impact of Polysubstitution in Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

In our target molecule, the cumulative electronic effects of three halogen substituents (bromo, chloro, and fluoro) will significantly influence the position of the C=O stretch. All three halogens are electron-withdrawing through induction. This will pull electron density away from the carbonyl group, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber compared to ethyl benzoate. The presence of the electron-donating methyl group will have a slight opposing effect, but the net result will be dominated by the halogens.

Experimental Protocol for Acquiring an IR Spectrum

To obtain a high-quality IR spectrum of a solid sample such as Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is crucial for reproducible results.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, resulting in the final IR spectrum of the compound.

  • Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.

Visualizing the Vibrational Landscape

The following diagram illustrates the key vibrational modes of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate that are identifiable by IR spectroscopy.

G Aromatic_Ring Aromatic Ring (C=C, C-H) Region1 3100-2850 cm⁻¹ (C-H Stretches) Aromatic_Ring->Region1 Aromatic C-H str. Region3 1600-1450 cm⁻¹ (C=C Stretches) Aromatic_Ring->Region3 C=C ring str. Ester Ester (C=O, C-O) Region2 ~1725 cm⁻¹ (C=O Stretch) Ester->Region2 Strong, Sharp Region4 1400-500 cm⁻¹ (Fingerprint Region) Ester->Region4 C-O str. Alkyl Alkyl Groups (C-H) Alkyl->Region1 Aliphatic C-H str. Halogens Halogens (C-F, C-Cl, C-Br) Halogens->Region4 C-X str.

Sources

Validation

Crystal structure determination of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Executive Summary Product Under Review: Single-Crystal X-Ray Diffraction (SC-XRD) Structure Model Primary Alternative: Solution-State NMR (1D/2D) & DFT Computational Modelling For researchers targeting halogenated benzoa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: Single-Crystal X-Ray Diffraction (SC-XRD) Structure Model Primary Alternative: Solution-State NMR (1D/2D) & DFT Computational Modelling

For researchers targeting halogenated benzoate scaffolds—common in SGLT2 inhibitors and kinase interaction domains—the structural characterization of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate presents specific steric and electronic challenges. While NMR confirms connectivity, it fails to capture the critical


-hole interactions (halogen bonding) and torsion angles defined by the crowded 2,3,4,5-substitution pattern.

This guide compares the "performance" of a solved Crystal Structure against spectroscopic alternatives, detailing the crystallization protocol required to resolve the steric clash between the ortho-fluoro and meta-methyl groups.

Part 1: Performance Comparison (XRD vs. Alternatives)

The following table objectively compares the structural insights derived from SC-XRD versus the standard industry alternative (NMR + DFT).

Table 1: Structural Insight & Data Fidelity
FeatureSC-XRD (The Product) NMR + DFT (The Alternative) Operational Impact
Steric Resolution High. Defines exact torsion angle of the ester group relative to the phenyl ring (

due to o-F).
Medium. NOESY signals are ambiguous due to rapid rotation of the ethyl group in solution.XRD predicts bioavailability issues related to planarity.
Halogen Bonding Direct Observation. Visualizes

or

intermolecular contacts (

vdW radii).
Inferred. Requires electrostatic potential (ESP) mapping; often overestimates strength.Critical for understanding binding affinity in protein pockets.
Packing Efficiency Measured. Provides density (

) and packing coefficient (

).
N/A. Cannot predict solid-state density or polymorphism risks.Essential for formulation and tablet stability.
Absolute Structure Definitive. (If chiral/non-centrosymmetric). Flack parameter determinable via anomalous scattering of Br/Cl.Relative. Requires derivatization or chiral shift reagents.XRD is the regulatory gold standard.
Experimental Data Analysis

In high-halogen systems, the Heavy Atom Effect dominates.

  • XRD Advantage: The presence of Bromine (

    
    ) and Chlorine (
    
    
    
    ) significantly enhances scattering power, allowing for rapid data collection even with small crystals (
    
    
    mm).
  • NMR Disadvantage: The quadrupole moments of Br and Cl cause line broadening in

    
     NMR for carbons directly attached to halogens, often obscuring critical quaternary carbon signals.
    

Part 2: Detailed Experimental Protocol

To achieve the "Product" (a publishable CIF), you must overcome the high lipophilicity of the ethyl ester tail. The following protocol utilizes a Slow Evaporation technique optimized for halogenated aromatics.

Phase A: Crystal Growth (The "Seed" Workflow)

Objective: Obtain single crystals suitable for diffraction (


 mm).
  • Solvent Selection:

    • Primary Solvent: Ethyl Acetate (EtOAc) - Solubilizes the ester.

    • Antisolvent:[1] n-Hexane - Promotes aggregation driven by halogen lipophilicity.

  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL of EtOAc in a clean scintillation vial. Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a narrow crystallization tube (precipitate removal is critical for nucleation control).
      
    • Add 0.5 mL of n-Hexane gently down the side of the tube (do not mix).

    • Cover with Parafilm and poke 3 small holes using a 22G needle.

    • Incubation: Store at 4°C (fridge) to reduce kinetic energy and promote ordered packing.

  • Timeline: Crystals typically appear within 48-72 hours as colorless prisms or blocks.

Phase B: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

Å). Note: Mo source is preferred over Cu to minimize absorption correction errors caused by the Bromine atom.
  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.

  • Cooling: Maintain sample at 100 K using a nitrogen cryostream to minimize thermal vibration (ellipsoids) of the terminal ethyl group.

  • Strategy:

    • Collect a full sphere of data (redundancy > 4.0).

    • Theta Range: Extend to

      
       to capture high-resolution reflections (
      
      
      
      Å).
  • Refinement (SHELXL):

    • Treat the ethyl group for disorder if thermal ellipsoids are elongated (use PART commands).

    • Refine weighting scheme (

      
      ) to account for the heavy Bromine dominance.
      

Part 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways and logic flow for determining the structure of this poly-halogenated molecule.

G Start Synthesis of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate Check_Solubility Solubility Check (Lipophilic Profile) Start->Check_Solubility Method_A Method A: Slow Evaporation (EtOAc/Hexane) Check_Solubility->Method_A High Solubility Method_B Method B: Vapor Diffusion (DCM / Pentane) Check_Solubility->Method_B Low Solubility Microscopy Polarized Light Microscopy (Check Extinction) Method_A->Microscopy Method_B->Microscopy XRD_Mount Mounting & Cooling (100K) (Mo-Source Selection) Microscopy->XRD_Mount Single Crystal Found Data_Collect Data Collection (Strategy: High Redundancy) XRD_Mount->Data_Collect Solve Structure Solution (SHELXT - Intrinsic Phasing) Data_Collect->Solve Refine Refinement (SHELXL) Fix Disorder (Ethyl chain) Solve->Refine Analysis Analysis: 1. Torsion Angles (Steric) 2. Halogen Bonding (Br...O) Refine->Analysis

Figure 1: Decision matrix for the crystallization and structural determination of poly-halogenated benzoates.

Part 4: Scientific Rationale & Mechanism[2]

The "Crowded Core" Problem

The 2,3,4,5-substitution pattern creates a "gear" effect.

  • Fluoro (Pos 2) vs. Methyl (Pos 3): The Van der Waals radius of Fluorine (1.47 Å) and the Methyl group (2.0 Å) creates significant repulsion.

  • Structural Consequence: This forces the carboxylate ester out of the aromatic plane. In solution (NMR), this averages out. In the solid state (XRD), this locks into a specific torsion angle that often dictates the molecule's biological fit into enzyme pockets.

Halogen Bonding ( -hole)

The Bromine at Position 5 is highly polarizable. In the crystal lattice, an electron-deficient region (the


-hole) on the extension of the C-Br bond will likely interact with electron-rich nucleophiles (like the Carbonyl Oxygen of a neighboring molecule).
  • Why this matters: These interactions (

    
    ) are directional and strong (5-30 kJ/mol), often acting as "molecular glue" that stabilizes specific polymorphs. XRD is the only way to definitively map this network.
    

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding: A Supramolecular Strategy for Synthesis." Science, 308, 1744. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. Link

  • Rigaku Corporation. (2023). "X-ray Crystallography of Halogenated Organics: Best Practices." Rigaku Application Notes. Link

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Introduction Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is a polysubstituted aromatic compound with a substitution pattern that makes it a potentially valuable building block in the synthesis of complex molecules f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is a polysubstituted aromatic compound with a substitution pattern that makes it a potentially valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The precise arrangement of five different substituents on the benzene ring presents a significant synthetic challenge, where the order and methodology of functional group introduction are critical to achieving the desired regiochemistry and overall yield.[3][4]

This guide provides an in-depth comparison of two plausible synthetic routes for this target molecule. As no direct, single-pot synthesis is reported in the literature, we will explore multi-step pathways constructed from fundamental and well-established organic transformations. The analysis focuses on the strategic decisions behind each route, comparing them on the basis of regioselectivity, potential yield, safety, and scalability. This document is intended for researchers, chemists, and process development professionals who require a robust and well-reasoned approach to synthesizing complex aromatic intermediates.

Retrosynthetic Analysis

A retrosynthetic approach reveals that the target ester can be most directly formed via the esterification of its corresponding carboxylic acid, 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid . The primary challenge, therefore, lies in the efficient and regioselective synthesis of this key acid intermediate. Two logical pathways emerge, starting from different, more readily available precursors.

G cluster_0 Route 1 cluster_1 Route 2 target Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate acid 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid target->acid Fischer Esterification aniline 4-chloro-2-fluoro-3-methylaniline acid->aniline Multi-step (Halogenation, Sandmeyer, Hydrolysis) benzoic_acid 2-fluoro-3-methylbenzoic acid acid->benzoic_acid Sequential Halogenation

Caption: Retrosynthetic overview for the target ester.

Route 1: Synthesis via Sandmeyer Reaction from an Aniline Precursor

This route leverages the powerful directing effect of an amino group and the versatility of diazonium salt chemistry to control the substitution pattern. The strategy involves installing the bromine substituent first, followed by the conversion of the aniline group into the carboxylic acid via a Sandmeyer reaction.

G start 4-chloro-2-fluoro-3-methylaniline step1 5-bromo-4-chloro-2-fluoro-3-methylaniline start->step1 Bromination (NBS) step2 5-bromo-4-chloro-2-fluoro-3-methylbenzonitrile step1->step2 Sandmeyer Reaction (NaNO2, HCl, CuCN) step3 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid step2->step3 Acid Hydrolysis final Target Ester step3->final Esterification (EtOH, H2SO4)

Caption: Workflow for the aniline-based synthetic route (Route 1).

Scientific Rationale & Experimental Considerations
  • Step 1: Regioselective Bromination: The synthesis commences with the bromination of 4-chloro-2-fluoro-3-methylaniline. The amino group (-NH₂) is a strongly activating, ortho, para-director. The para position is blocked by the methyl group, and one ortho position is blocked by the fluorine atom. Therefore, bromination is strongly directed to the vacant ortho position (C5). N-Bromosuccinimide (NBS) is an excellent choice for this transformation as it provides a low concentration of Br₂ in situ, minimizing over-bromination and side reactions.[5]

  • Step 2: The Sandmeyer Reaction: This classic transformation is a cornerstone of aromatic synthesis.[6] The primary amine is first converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to ensure the salt's stability. The subsequent introduction of a copper(I) cyanide catalyst replaces the diazonium group with a nitrile (-CN). This step is critical for its high fidelity and functional group tolerance. Causality: The choice of the Sandmeyer reaction is deliberate; direct conversion of the diazonium salt to a carboxylic acid is less efficient. The nitrile serves as a stable and robust precursor.

  • Step 3: Nitrile Hydrolysis: The benzonitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either strong acidic (e.g., refluxing aqueous H₂SO₄) or basic (e.g., refluxing aqueous NaOH followed by acidic workup) conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential complications with the halogen substituents under strong base at high temperatures.

  • Step 4: Fischer Esterification: The final step is a standard Fischer esterification, where the synthesized carboxylic acid is refluxed with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid, to drive the equilibrium towards the formation of the ethyl ester.[7][8][9]

Advantages & Disadvantages
  • Pros: Excellent control over regiochemistry, leading to a high-purity intermediate. Each step involves a well-understood and reliable transformation.

  • Cons: Involves multiple steps. The use of highly toxic copper(I) cyanide requires stringent safety protocols. Diazonium salts are thermally unstable and potentially explosive if allowed to warm or dry out.

Route 2: Synthesis via Sequential Electrophilic Halogenation

This route begins with a less substituted benzoic acid and introduces the halogen atoms sequentially. The success of this strategy is entirely dependent on the directing effects of the substituents already present on the ring.

G start 2-fluoro-3-methylbenzoic acid step1 4-chloro-2-fluoro-3-methylbenzoic acid start->step1 Chlorination (Cl2, FeCl3) step2 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid step1->step2 Bromination (Br2, FeBr3) final Target Ester step2->final Esterification (EtOH, H2SO4)

Caption: Workflow for the sequential halogenation route (Route 2).

Scientific Rationale & Experimental Considerations
  • Step 1: Chlorination: The starting material is 2-fluoro-3-methylbenzoic acid. The regiochemical outcome of the first halogenation is the most critical and challenging step in this sequence. We must analyze the directing effects:

    • -COOH (at C1): Deactivating, meta-director (directs to C5).

    • -F (at C2): Deactivating, ortho, para-director (directs to C3 [blocked] and C5).

    • -CH₃ (at C3): Activating, ortho, para-director (directs to C2 [blocked], C4, and C6).

    The position C4 is activated only by the methyl group. Position C5 is targeted by both the carboxyl and fluoro groups. Position C6 is activated by the methyl group but may be sterically hindered. This complex interplay means that chlorination could yield a mixture of 4-chloro and 5-chloro isomers, with the potential for di-chlorinated products.[3][4] Achieving high selectivity for the desired 4-chloro product would require careful optimization of the catalyst (e.g., a mild Lewis acid), solvent, and temperature.

  • Step 2: Bromination: Assuming the successful synthesis of 4-chloro-2-fluoro-3-methylbenzoic acid, the subsequent bromination has a more predictable outcome. The directing effects are now:

    • -COOH (at C1): meta-director (directs to C5).

    • -F (at C2): ortho, para-director (directs to C3 [blocked] and C5).

    • -CH₃ (at C3): ortho, para-director (directs to C2, C4 [blocked], and C6).

    • -Cl (at C4): Deactivating, ortho, para-director (directs to C3 [blocked] and C5).

    The C5 position is now strongly favored, being the target for the -COOH, -F, and -Cl groups. Therefore, electrophilic bromination using Br₂ and a Lewis acid catalyst (e.g., FeBr₃) is expected to proceed with high regioselectivity to yield the desired carboxylic acid intermediate.

  • Step 3: Fischer Esterification: This step is identical to that in Route 1.

Advantages & Disadvantages
  • Pros: Potentially fewer synthetic steps than Route 1. Avoids the use of highly toxic cyanides and potentially unstable diazonium intermediates.

  • Cons: The initial chlorination step is likely to suffer from poor regioselectivity, leading to isomeric mixtures that are difficult to separate and result in a low yield of the desired intermediate. This makes the route less reliable and more challenging to scale.

Comparative Analysis

ParameterRoute 1 (Aniline-based)Route 2 (Benzoic Acid-based)Rationale
Number of Steps 43Route 2 is shorter on paper.
Regioselectivity HighLow to ModerateRoute 1 offers superior control due to the powerful directing effect of the amine and the specificity of the Sandmeyer reaction. Route 2's first step is problematic.
Potential Yield ModerateLowRoute 1's yield is limited by the multi-step nature, but each step is efficient. Route 2's overall yield will be severely hampered by the low yield of the first step.
Purity of Final Product HighLow (unless extensive purification is used)The formation of isomers in Route 2 necessitates challenging purification, likely via column chromatography or recrystallization.
Safety & Handling High Hazard (Cyanide, Diazonium Salts)Moderate Hazard (Halogens, Lewis Acids)Route 1 requires specialized handling for acutely toxic cyanide and potentially explosive diazonium salts. Route 2's reagents are standard but corrosive.
Scalability ChallengingVery ChallengingThe hazards of Route 1 make scale-up complex. The poor selectivity and purification needs of Route 2 make it economically unviable for large-scale production.

Detailed Experimental Protocols

Protocol for Route 1

Step 1: Synthesis of 5-bromo-4-chloro-2-fluoro-3-methylaniline

  • In a flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluoro-3-methylaniline (1.0 eq) in dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound.

Step 2: Synthesis of 5-bromo-4-chloro-2-fluoro-3-methylbenzonitrile

  • Prepare a solution of concentrated HCl in water. Cool to 0 °C.

  • Add 5-bromo-4-chloro-2-fluoro-3-methylaniline (1.0 eq) to the cold acid solution.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCN solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, warm the mixture to 50-60 °C for 1 hour.

  • Cool to room temperature, and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 3: Synthesis of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid

  • Combine the 5-bromo-4-chloro-2-fluoro-3-methylbenzonitrile (1.0 eq) with a 1:1 mixture of concentrated H₂SO₄ and water.

  • Heat the mixture to reflux (approx. 120-130 °C) for 8-12 hours.

  • Cool the reaction mixture in an ice bath. The carboxylic acid product will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.

Step 4: Synthesis of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

  • In a round-bottomed flask, suspend 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol (approx. 10-20 eq).[7][9]

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.[7]

  • Cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final ester product.

Conclusion and Recommendation

This guide has benchmarked two distinct synthetic strategies for Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate.

  • Route 1 , which proceeds through an aniline intermediate and utilizes a Sandmeyer reaction, is the recommended pathway for laboratory-scale synthesis. Its primary advantage is the unambiguous control of regiochemistry, which ensures the formation of the correct isomer and simplifies purification, leading to a higher quality final product. While it involves hazardous reagents, the procedures are well-established and can be performed safely with appropriate precautions.

  • Route 2 , based on the sequential halogenation of a benzoic acid derivative, is conceptually simpler with fewer steps. However, it is critically flawed by the likely lack of regioselectivity in the initial chlorination step. The resulting isomeric mixture would necessitate difficult and costly purification, rendering the route inefficient and impractical for most applications.

For any application where chemical purity is paramount, the superior regiochemical control offered by Route 1 makes it the more logical and trustworthy synthetic choice.

References

  • WO1999050259A2 - Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein - Google P
  • Synthesis of Polysubstituted Benzenes | Organic Chemistry... - Fiveable . [Link]

  • Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate | The Journal of Organic Chemistry - ACS Publications . [Link]

  • Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08068C . [Link]

  • 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax . [Link]

  • Synthesis of ethyl benzoate with 18O-labeled ether bridge - SciSpace . [Link]

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora . [Link]

  • US8642802B2 - Process for the preparation of halogenated benzoic acid derivatives - Google P
  • Synthesis of ethyl benzoate - PrepChem.com . [Link]

  • Lab5 procedure esterification . [Link]

  • Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate) . [Link]

  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google P
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO . [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids - PMC - NIH . [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
© Copyright 2026 BenchChem. All Rights Reserved.